molecular formula C16H22N4 B7100785 N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine

N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine

Cat. No.: B7100785
M. Wt: 270.37 g/mol
InChI Key: VTRSOIPNWCSANT-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Properties

IUPAC Name

N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-4-8-15(14-9-6-5-7-10-14)11-19(2)12-16-18-17-13-20(16)3/h4-7,9-10,13,15H,1,8,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRSOIPNWCSANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN(C)CC(CC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine typically involves the formation of the triazole ring followed by the introduction of the phenyl and pentenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be formed by the reaction of hydrazine derivatives with ortho esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. This includes the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted triazoles, amines, and oxides. These products can have different biological and chemical properties, making them useful in diverse applications .

Scientific Research Applications

N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound can also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Voriconazole: Another antifungal agent.

    Trazodone: An antidepressant.

    Rufinamide: An antiepileptic drug .

Uniqueness

What sets N-methyl-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylpent-4-en-1-amine apart is its unique combination of the triazole ring with the phenyl and pentenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

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